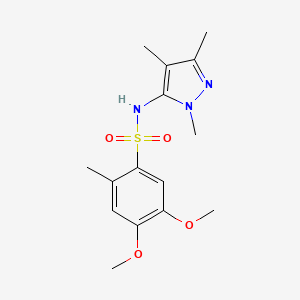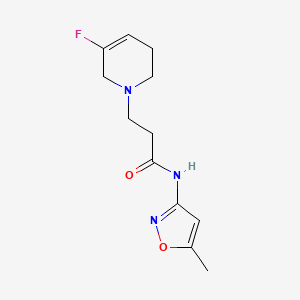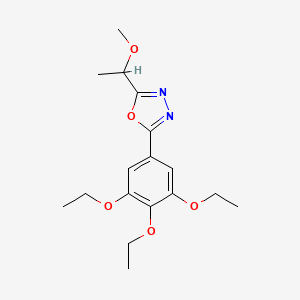![molecular formula C14H16N2O3 B7059091 2-Cyclopropyl-5-[2-(2-methoxyphenoxy)ethyl]-1,3,4-oxadiazole](/img/structure/B7059091.png)
2-Cyclopropyl-5-[2-(2-methoxyphenoxy)ethyl]-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropyl-5-[2-(2-methoxyphenoxy)ethyl]-1,3,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family. Oxadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-5-[2-(2-methoxyphenoxy)ethyl]-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of N’-acetyl-2-(cyclopropylmethoxy)benzohydrazide with triphenylphosphine, triethylamine, carbon tetrachloride, and acetonitrile at 100°C for 1 hour . This method ensures the formation of the oxadiazole ring with the desired substituents.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-5-[2-(2-methoxyphenoxy)ethyl]-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxadiazole ring or the substituents attached to it.
Substitution: The compound can participate in substitution reactions, where one of its substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
2-Cyclopropyl-5-[2-(2-methoxyphenoxy)ethyl]-1,3,4-oxadiazole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-5-[2-(2-methoxyphenoxy)ethyl]-1,3,4-oxadiazole involves its interaction with specific molecular targets. The compound’s oxadiazole ring can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone: Another oxadiazole derivative with similar structural features.
2-(2-Cyclopropylmethoxy)phenyl-5-methyl-1,3,4-oxadiazole: A compound with a cyclopropyl group and similar biological activities.
Uniqueness
2-Cyclopropyl-5-[2-(2-methoxyphenoxy)ethyl]-1,3,4-oxadiazole is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a cyclopropyl group and a methoxyphenoxyethyl group makes it a valuable compound for further research and development.
Properties
IUPAC Name |
2-cyclopropyl-5-[2-(2-methoxyphenoxy)ethyl]-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-17-11-4-2-3-5-12(11)18-9-8-13-15-16-14(19-13)10-6-7-10/h2-5,10H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYKQRHYOQAVQDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCC2=NN=C(O2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3-Propan-2-yl-1,2-oxazol-5-yl)-[3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)morpholin-4-yl]methanone](/img/structure/B7059008.png)
![4-bromo-N-[1-(furan-2-yl)ethyl]-N-methyl-5-propan-2-yl-1H-pyrazole-3-carboxamide](/img/structure/B7059015.png)
![2-[3-(4-Methyl-1,2,4-triazol-3-yl)piperidin-1-yl]-1,3-thiazole-5-sulfonamide](/img/structure/B7059032.png)
![4-[[4-(5-Chloro-2-methoxypyrimidin-4-yl)piperazin-1-yl]methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7059042.png)
![4-Chloro-2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]benzonitrile](/img/structure/B7059044.png)
![(8aR)-2-(2,3,4-trimethoxyphenyl)-6,7,8,8a-tetrahydro-5H-imidazo[1,5-a]pyridine-1,3-dione](/img/structure/B7059047.png)
![3-[(2,4-Difluorophenyl)methyl]-8-[2-(dimethylamino)pyrimidin-4-yl]-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B7059054.png)

![3-[2-[4-(2-methylphenyl)piperazin-1-yl]-2-oxoethyl]-1H-benzimidazol-2-one](/img/structure/B7059070.png)


![2-(3-Methylpyridin-2-yl)-5-[2-(4-phenylpiperazin-1-yl)ethyl]-1,3,4-oxadiazole](/img/structure/B7059105.png)
![2-(1,3-Benzodioxol-5-yl)-5-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-1,3,4-oxadiazole](/img/structure/B7059117.png)
![5-[2-[4-(cyclopropanecarbonyl)piperazin-1-yl]-2-oxoethoxy]-4H-1,4-benzoxazin-3-one](/img/structure/B7059126.png)
